molecular formula C28H26N2O3S B3963080 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B3963080
M. Wt: 470.6 g/mol
InChI Key: CFOJESBCSXQWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for energy production and biosynthesis in cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

CB-839 inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for energy production and biosynthesis in cancer cells. By inhibiting glutaminase, CB-839 deprives cancer cells of a key nutrient source, leading to metabolic stress and cell death.
Biochemical and physiological effects:
CB-839 has been shown to induce metabolic stress in cancer cells by inhibiting glutaminase. This leads to a decrease in the levels of intracellular glutamate and other metabolites that are essential for cancer cell growth and survival. CB-839 has also been shown to enhance the activity of the immune system by modulating the tumor microenvironment. In preclinical studies, CB-839 has been shown to reduce the levels of immunosuppressive cells and increase the infiltration of effector T cells into the tumor.

Advantages and Limitations for Lab Experiments

CB-839 has several advantages for lab experiments, including its potency and selectivity for glutaminase inhibition, its ability to induce metabolic stress in cancer cells, and its potential to enhance the efficacy of other cancer therapies. However, CB-839 also has some limitations, including its potential toxicity to normal cells and its potential to induce drug resistance in cancer cells.

Future Directions

There are several future directions for the development of CB-839 and other glutaminase inhibitors. One direction is the combination of CB-839 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is the identification of biomarkers that can predict the response to CB-839 and other glutaminase inhibitors. Additionally, the development of more potent and selective glutaminase inhibitors is an area of active research. Finally, the evaluation of CB-839 in combination with other metabolic inhibitors is an emerging area of research that has the potential to lead to new cancer therapies.

Scientific Research Applications

CB-839 has been extensively studied in preclinical models of various types of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In these studies, CB-839 has been shown to inhibit cancer cell growth and induce cell death by targeting the metabolic vulnerabilities of cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. Currently, CB-839 is being evaluated in clinical trials for the treatment of advanced solid tumors, lymphomas, and multiple myeloma.

properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S/c1-21-15-17-22(18-16-21)30(34(32,33)24-9-3-2-4-10-24)20-23(31)19-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,23,31H,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOJESBCSXQWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 2
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 3
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.